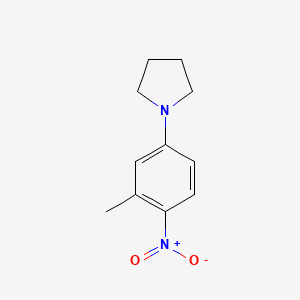
1-(Prop-2-yn-1-yl)piperazine-2-one
Übersicht
Beschreibung
“1-(Prop-2-yn-1-yl)piperazine-2-one” is a chemical compound with the CAS Number: 1340102-42-2 . It has a molecular weight of 138.17 and its IUPAC name is 1-(2-propynyl)-2-piperazinone .
Molecular Structure Analysis
The InChI code for “1-(Prop-2-yn-1-yl)piperazine-2-one” is 1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(Prop-2-yn-1-yl)piperazine-2-one” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Radiotracer Development for Oncology
1-(Prop-2-yn-1-yl)piperazine-2-one derivatives have been explored for their potential as positron emission tomography (PET) radiotracers in oncology. A study by Abate et al. (2011) focused on designing analogues with reduced lipophilicity to enhance their utility in this field. The research highlighted a specific chiral analogue, (-)-(S)-9, which showed high σ(2)-selectivity and suitable lipophilicity, although it exhibited only moderate activity at the P-gp efflux pump.
Crystallographic Studies
The compound has also been the subject of crystallographic studies. Awasthi et al. (2014) synthesized 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine and analyzed its crystal structure. The study revealed monoclinic crystal structure with specific lattice parameters and identified several intermolecular interactions that stabilize the crystal lattice.
Antitubercular and Antifungal Applications
In the search for new antitubercular agents, Deshmukh et al. (2019) designed piperazine tethered dimeric 1,2,3-triazoles using 1,4-di(prop-2-yn-1-yl)piperazine. These compounds displayed promising antitubercular activity against Mycobacterium tuberculosis, with some also showing potential antifungal and antioxidant activities.
Antimicrobial Activity
Piperazine derivatives containing 1,2,3-triazoles with amide linkage were synthesized and evaluated for antimicrobial activity by Yadav et al. (2022). The compounds showed moderate to good activity against various bacterial and fungal strains, with one compound displaying significant activity.
Organometallic Chemistry
In organometallic chemistry, Kashid et al. (2019) described the reactions of propargylamines with PdCl2 and CuI, leading to the formation of chloropalladated tetranuclear complexes and 2-D coordination polymers. This research contributes to the understanding of metal-organic frameworks and their potential applications.
Antiarrhythmic and Antihypertensive Effects
The compound has been linked to cardiovascular research as well. Malawska et al. (2002) synthesized a series of derivatives and tested them for antiarrhythmic and antihypertensive effects. These compounds showed promise in these areas, potentially related to their alpha-adrenolytic properties.
Anticancer Activity
Finally, in the field of cancer research, Lv et al. (2019) synthesized a heterocyclic compound using 1-(Prop-2-yn-1-yl)piperazine-2-one derivatives and evaluated its anticancer activities against bone cancer cell lines. This highlights the potential application of these compounds in the treatment of bone cancer.
Safety and Hazards
The safety information for “1-(Prop-2-yn-1-yl)piperazine-2-one” indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H315 means it causes skin irritation . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety information .
Eigenschaften
IUPAC Name |
1-prop-2-ynylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBIHFIJZFNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperazine-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



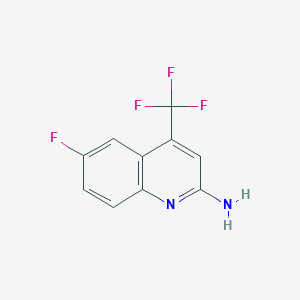
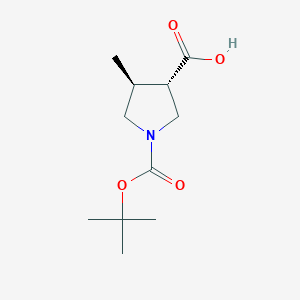
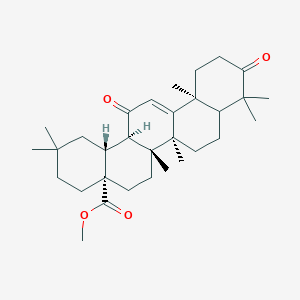
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)

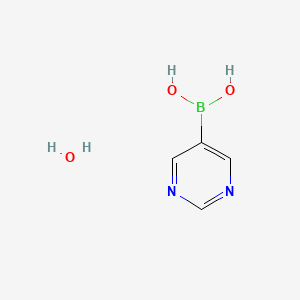
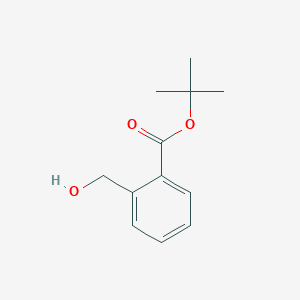
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
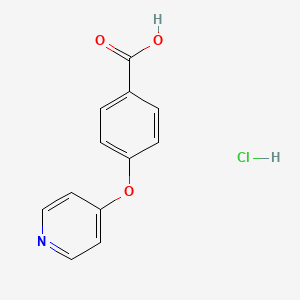
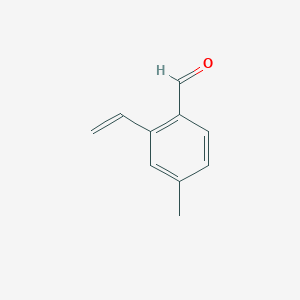
![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)
